REACTION_CXSMILES
|
[NH2:1][C:2]1[N:6]([CH3:7])[N:5]=[C:4]([C:8]2[S:9][CH:10]=[CH:11][CH:12]=2)[C:3]=1[N:13]=O>C(O)C.[Pd]>[NH2:13][C:3]1[C:4]([C:8]2[S:9][CH:10]=[CH:11][CH:12]=2)=[N:5][N:6]([CH3:7])[C:2]=1[NH2:1]
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Name
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5-amino-4-nitroso-1-methyl-3-(2-thienyl)-pyrazole
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Quantity
|
1.255 g
|
Type
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reactant
|
Smiles
|
NC1=C(C(=NN1C)C=1SC=CC1)N=O
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Name
|
|
Quantity
|
90 mL
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Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
130 mg
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Type
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catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The mixture was filtered through Arbocel
|
Type
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FILTRATION
|
Details
|
filter aid
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NN(C1N)C)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.133 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |